molecular formula C4H3ClN2O2 B179483 4-Chloro-1H-pyrazole-3-carboxylic acid CAS No. 84547-87-5

4-Chloro-1H-pyrazole-3-carboxylic acid

Cat. No.: B179483
CAS No.: 84547-87-5
M. Wt: 146.53 g/mol
InChI Key: ZOLUACWHRMUETA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine with a suitable β-dicarbonyl compound, followed by chlorination. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can form a pyrazole intermediate, which is then chlorinated using thionyl chloride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of solvents and reagents is optimized to minimize environmental impact and ensure safety.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

    Cyclization Reactions: It can be used as a building block in the synthesis of more complex heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often with a base such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1H-pyrazole-3-carboxylic acid derivatives, while oxidation can lead to the formation of pyrazole-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1H-pyrazole-3-carboxylic acid has been explored for its potential as a pharmaceutical agent due to its structural similarity to other bioactive compounds. Its applications include:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells, demonstrating a dose-dependent response with notable reductions in cell viability at higher concentrations .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. A study highlighted its potential use in developing new antibiotics, showing significant activity against resistant strains .

Agrochemical Applications

The compound serves as a precursor in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to inhibit specific enzymes involved in plant growth regulation makes it a candidate for developing selective herbicides.

Biochemical Research

In biochemical studies, this compound has been utilized to investigate various cellular processes:

  • Cell Signaling Modulation : The compound influences key signaling pathways such as NF-kB and MAPK, which are crucial in inflammatory responses. This modulation suggests its potential therapeutic role in treating inflammatory diseases .
  • Gene Expression Regulation : Studies indicate that this compound can upregulate or downregulate genes involved in immune responses, highlighting its role as a potential therapeutic agent for conditions like rheumatoid arthritis and other inflammatory disorders .

Case Study 1: Antimicrobial Efficacy

A comprehensive study assessed the antimicrobial properties of various pyrazole derivatives, including this compound. The results demonstrated significant activity against multiple bacterial strains, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research

Recent investigations into the anticancer effects of pyrazole derivatives revealed that this compound effectively inhibits cell proliferation in breast cancer cell lines (MDA-MB-231). The study noted a dose-dependent response with significant reductions in cell viability at higher concentrations, suggesting its potential utility in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and carboxylic acid groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Biological Activity

4-Chloro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound characterized by a pyrazole ring substituted with a chlorine atom at the 4-position and a carboxylic acid group at the 3-position. This compound has garnered interest for its potential biological activities, particularly in pharmaceutical applications. The following sections delve into its synthesis, biological activities, and relevant studies.

  • Molecular Formula : C4_4H3_3ClN2_2O2_2
  • Molecular Weight : 146.53 g/mol
  • Structure : A five-membered ring containing two nitrogen atoms and functional groups that influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Cyclization of hydrazinocarboxylic acids with α-halo ketones or nitriles.
  • Reaction mechanisms involving acid chlorides and diamines, yielding various derivatives that may exhibit different biological activities .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity against several strains, including Staphylococcus aureus . This suggests its potential as an antimicrobial agent in therapeutic applications.

Anti-inflammatory Properties

The compound has shown promise in modulating inflammatory pathways, indicating its potential use as an anti-inflammatory agent. Studies have suggested that it may influence various biochemical pathways associated with inflammation .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
1H-Pyrazole-3-carboxylic acid No chlorine substitutionMore polar, less reactive
4-Methyl-1H-pyrazole-3-carboxylic acid Methyl group instead of chlorineExhibits different biological activity
4-Bromo-1H-pyrazole-3-carboxylic acid Bromine substitutionPotentially more reactive than chlorine
5-Amino-1H-pyrazole-3-carboxylic acid Amino group at position fiveIncreased solubility and different reactivity

This comparison highlights the unique characteristics imparted by the chlorine substituent on the biological activity of this compound compared to other pyrazoles.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of pyrazoles, including this compound:

  • Antimicrobial Studies : In vitro assays demonstrated significant antibacterial effects against gram-positive bacteria, suggesting a mechanism that warrants further investigation for drug development.
  • Inflammation Modulation : Experimental models indicated that this compound may inhibit pro-inflammatory cytokines, aligning with its proposed anti-inflammatory properties .
  • Pharmacological Profiles : A review of pyrazole derivatives indicated a wide range of biological activities, supporting the hypothesis that this compound could be developed into therapeutic agents targeting various diseases .

Properties

IUPAC Name

4-chloro-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O2/c5-2-1-6-7-3(2)4(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLUACWHRMUETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343432
Record name 4-Chloro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84547-87-5
Record name 4-Chloro-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84547-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-1H-PYRAZOLE-3-CARBOXYLIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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